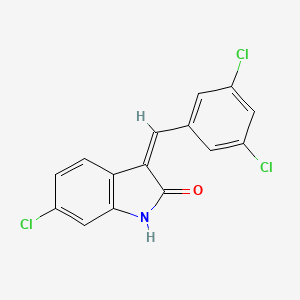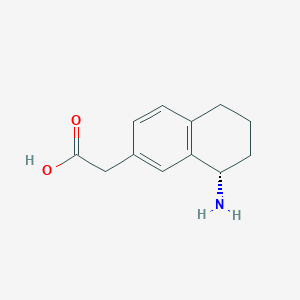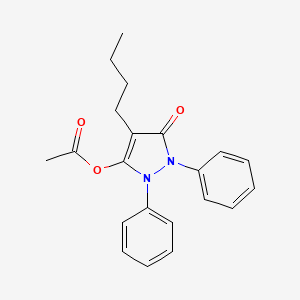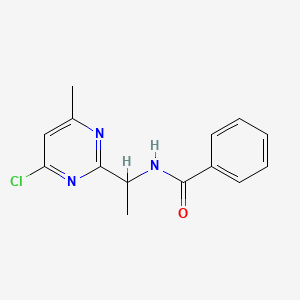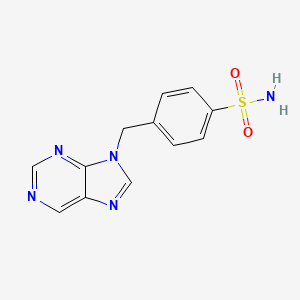
4-(Purin-9-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9H-Purin-9-yl)methyl)benzenesulfonamide is a compound that combines the structural features of purine and benzenesulfonamide. Purine is a heterocyclic aromatic organic compound, while benzenesulfonamide is a sulfonamide derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide typically involves the reaction of purine derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Applications De Recherche Scientifique
4-((9H-Purin-9-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonamide: Similar in structure but lacks the purine moiety.
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazolone scaffold instead of purine.
p-Toluenesulfonamide: Another sulfonamide derivative with a toluene group instead of purine.
Uniqueness: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide is unique due to its combination of purine and benzenesulfonamide structures, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer and antimicrobial applications .
Propriétés
Numéro CAS |
19270-99-6 |
|---|---|
Formule moléculaire |
C12H11N5O2S |
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
4-(purin-9-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S/c13-20(18,19)10-3-1-9(2-4-10)6-17-8-16-11-5-14-7-15-12(11)17/h1-5,7-8H,6H2,(H2,13,18,19) |
Clé InChI |
JXDTYUUIZURCBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=CN=CN=C32)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
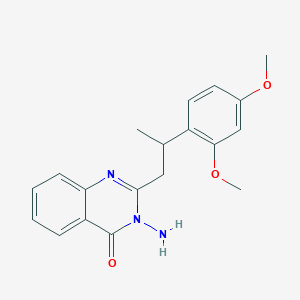

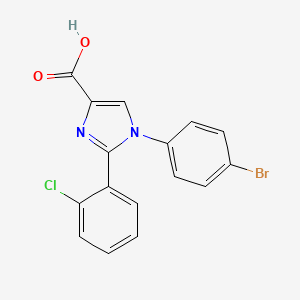
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
